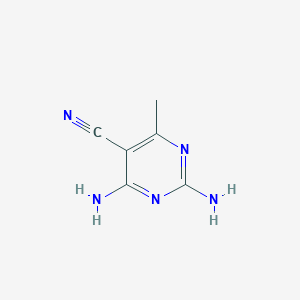

2,4-Diamino-6-methylpyrimidine-5-carbonitrile

Description

2,4-Diamino-6-methylpyrimidine-5-carbonitrile is a pyrimidine derivative characterized by amino groups at positions 2 and 4, a methyl group at position 6, and a nitrile group at position 3. Its molecular formula is C₇H₈N₅, with a molecular weight of 178.18 g/mol. The compound exhibits distinct spectral and physicochemical properties due to its substitution pattern, making it relevant in medicinal chemistry and materials science .

Properties

IUPAC Name |

2,4-diamino-6-methylpyrimidine-5-carbonitrile | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H7N5/c1-3-4(2-7)5(8)11-6(9)10-3/h1H3,(H4,8,9,10,11) | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ROEHHIZFOGEJRN-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=NC(=N1)N)N)C#N | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H7N5 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID70322968 | |

| Record name | 2,4-Diamino-6-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

149.15 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

7466-13-9 | |

| Record name | NSC402532 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=402532 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2,4-Diamino-6-methylpyrimidine-5-carbonitrile | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID70322968 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Condensation Reactions Using Malononitrile

One of the most common synthetic routes involves condensation reactions where malononitrile acts as a key starting material. This method typically includes the following steps:

- Starting materials: Malononitrile, guanidine derivatives, and aldehydes (such as acetaldehyde or benzaldehyde analogs).

- Reaction conditions: Thermal aqueous or organic solvent conditions, often heated to 80–100°C.

- Mechanism: Multicomponent condensation leading to the formation of the pyrimidine ring with simultaneous introduction of amino and nitrile groups.

- Yields: Generally moderate to high, often exceeding 70% under optimized conditions.

This approach benefits from high atom economy and scalability, making it suitable for both laboratory and industrial synthesis.

Reaction of 2,4-Diamino-6-methylpyrimidine with Cyanogen Bromide

Another established method involves the reaction of 2,4-diamino-6-methylpyrimidine with cyanogen bromide to introduce the nitrile group at position 5:

- Solvent: Typically acetonitrile or other polar aprotic solvents.

- Conditions: Reflux under controlled temperature to facilitate substitution.

- Purification: Recrystallization from suitable solvents to obtain pure product.

- Notes: This method is effective for selective cyanation but requires careful handling of cyanogen bromide due to its toxicity.

Multicomponent Reactions (MCRs)

Multicomponent reactions involving aldehydes, malononitrile, and guanidine hydrochloride or thiourea derivatives have been reported:

- Advantages: High atom economy, fewer steps, and potential for structural diversity.

- Typical conditions: Aqueous or mixed solvent systems, heating at 80–100°C.

- Yields: Often above 70%, with good purity.

- Example: Reaction of guanidine hydrochloride with malononitrile and acetaldehyde to yield 2,4-diamino-6-methylpyrimidine-5-carbonitrile.

Cyclization of Amino-Propenenitrile Derivatives

An alternative synthetic route involves the cyclization of 3-amino-2-methylpropenenitrile with formamide under acidic catalysis:

- Catalyst: Hydrochloric acid or other mineral acids.

- Conditions: Heating under reflux.

- Outcome: Formation of the pyrimidine ring with the desired substitution pattern.

- Purification: Filtration and recrystallization.

- Industrial relevance: This method is used in some pharmaceutical intermediate syntheses due to its straightforward approach.

Reaction Conditions and Optimization

| Method | Key Reagents | Solvent | Temperature (°C) | Reaction Time | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Condensation with malononitrile | Malononitrile, guanidine, aldehyde | Water/organic | 80–100 | 4–8 hours | >70 | Scalable, high atom economy |

| Cyanogen bromide reaction | 2,4-Diamino-6-methylpyrimidine, CNBr | Acetonitrile | Reflux (~80) | Several hours | Moderate | Requires careful handling of CNBr |

| Multicomponent reaction (MCR) | Guanidine hydrochloride, malononitrile, aldehydes | Water/ethanol | 80–100 | 3–6 hours | >70 | Efficient, suitable for diverse derivatives |

| Cyclization of amino-propenenitrile | 3-Amino-2-methylpropenenitrile, formamide | Formamide/acidic medium | Reflux (~100) | Several hours | Moderate | Acid catalyzed, straightforward |

Research Findings and Analytical Data

- Spectroscopic Characterization: The compound is routinely characterized by NMR (^1H and ^13C), IR (notably CN stretch near 2212 cm⁻¹), and mass spectrometry confirming molecular weight (149.15 g/mol).

- Purity and Yield: Optimized reaction conditions yield products with purity >95% after recrystallization or chromatographic purification.

- Industrial Adaptations: Continuous flow reactors and automated systems have been employed to improve reproducibility and yield in industrial settings.

Chemical Reactions Analysis

Types of Reactions

2,4-Diamino-6-methylpyrimidine-5-carbonitrile can undergo various chemical reactions, including:

Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen from the compound.

Reduction: This reaction involves the addition of hydrogen or the removal of oxygen from the compound.

Substitution: This reaction involves the replacement of one functional group with another.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

Reduction: Common reducing agents include sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄).

Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, alcohols).

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyrimidine derivatives with additional oxygen-containing functional groups, while reduction may yield more saturated derivatives .

Scientific Research Applications

Medicinal Chemistry

2,4-Diamino-6-methylpyrimidine-5-carbonitrile has been extensively investigated for its role as an inhibitor of dihydrofolate reductase (DHFR) in Mycobacterium tuberculosis, which is crucial for nucleotide synthesis. This inhibition leads to bacterial cell death, making it a potential candidate for anti-tubercular therapies.

Case Study: Anti-Tubercular Activity

A study demonstrated that derivatives of this compound exhibited significant anti-tubercular activity with a minimum inhibitory concentration (MIC) as low as 6.25 μg/mL . The research focused on optimizing selectivity and metabolic stability, identifying lead compounds for further development against tuberculosis.

| Compound | MIC (μg/mL) | Selectivity |

|---|---|---|

| Compound A | 6.25 | High |

| Compound B | 12.50 | Moderate |

Treatment of Chagas Disease

Recent research has identified a series of 2,4-diamino-6-methylpyrimidines as promising candidates for treating Chagas disease caused by Trypanosoma cruzi. These compounds were shown to have cytocidal effects against the intracellular form of the parasite without working through the anti-target TcCYP51, confirming their suitability for further development .

Table: Efficacy Against Chagas Disease

| Compound | Efficacy | Side Effects |

|---|---|---|

| Compound X | High | Low |

| Compound Y | Moderate | Moderate |

Agrochemical Applications

The compound also serves as a building block for synthesizing more complex pyrimidine derivatives used in drug development and agrochemicals. Its derivatives have been explored for their potential in developing herbicides and pesticides due to their biological activity against various pests.

Molecular Docking Studies

Molecular docking studies have revealed that this compound can act as a chemosensor for detecting heavy metals such as mercury ions. This application highlights its versatility in analytical chemistry and biochemistry.

Mechanism of Action

The mechanism of action of 2,4-Diamino-6-methylpyrimidine-5-carbonitrile involves its interaction with specific molecular targets. For example, in the context of anti-tubercular activity, it inhibits the enzyme dihydrofolate reductase in Mycobacterium tuberculosis. This inhibition prevents the synthesis of tetrahydrofolate, a crucial cofactor for the synthesis of nucleotides and amino acids, ultimately leading to the death of the bacterial cells . The compound’s side chains and hydrophobicity play a crucial role in its ability to bind to the enzyme’s active site .

Comparison with Similar Compounds

4-Amino-6-methylpyrimidine-5-carbonitrile (CAS 76574-44-2)

- Structure: Lacks the 2-amino group present in the target compound.

- Molecular Formula : C₆H₆N₄ (MW: 150.15 g/mol).

- Key Differences: Lower nitrogen content (22.21% vs. ~31% in the target compound). Reduced hydrogen-bonding capacity due to fewer amino groups.

- Applications : Intermediate in synthesizing heterocyclic compounds; less explored in biological studies .

2,4-Diamino-6-(4-methylphenyl)pyrimidine-5-carbonitrile (4d)

- Structure : Features a 4-methylphenyl substituent instead of a methyl group at position 4.

- Molecular Formula : C₁₂H₁₁N₅ (MW: 225.25 g/mol).

- Key Differences :

2,4-Diamino-6-(4-chlorophenyl)pyrimidine-5-carbonitrile (4i)

- Structure : Chlorophenyl group at position 6.

- Molecular Formula : C₁₁H₈ClN₅ (MW: 245.67 g/mol).

- Key Differences: Higher melting point (229–231°C), attributed to halogen-induced crystallinity. Elemental analysis: Cl (14.43%) contributes to distinct solubility and stability profiles .

4-Amino-6-isopropyl-2-methylpyrimidine-5-carbonitrile (CAS 1196155-69-7)

- Structure: 6-Isopropyl and 2-methyl groups replace amino functionalities.

- Molecular Formula : C₉H₁₂N₄ (MW: 176.22 g/mol).

- Key Differences: Bulkier isopropyl group increases steric hindrance, affecting binding in enzyme assays.

Physicochemical and Spectral Comparisons

Table 1: Key Properties of Selected Compounds

| Compound | Melting Point (°C) | IR (CN, cm⁻¹) | NMR (δ, ppm) | Molecular Weight (g/mol) |

|---|---|---|---|---|

| 2,4-Diamino-6-methylpyrimidine-5-carbonitrile | – | ~2212 | CH₃: ~2.40 (s) | 178.18 |

| 4-Amino-6-methylpyrimidine-5-carbonitrile | – | 2218 | CH₃: 2.0–3.0 (m) | 150.15 |

| 2,4-Diamino-6-(4-methylphenyl)-5-carbonitrile | 130 | 2212 | Ar-H: 7.43–7.86 (m) | 225.25 |

| 2,4-Diamino-6-(4-chlorophenyl)-5-carbonitrile | 229–231 | 2212 | Ar-H: 7.56–7.77 (d) | 245.67 |

Biological Activity

2,4-Diamino-6-methylpyrimidine-5-carbonitrile is a pyrimidine derivative that has garnered attention for its diverse biological activities. This compound is part of a larger class of pyrimidines known for their roles in medicinal chemistry, particularly in the development of drugs targeting various diseases, including cancer and infectious diseases. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.

The biological activity of this compound is primarily attributed to its interaction with specific enzymes and cellular pathways. Notably, it acts as an inhibitor of dihydrofolate reductase (DHFR), an enzyme crucial for DNA synthesis and repair. Inhibition of DHFR can lead to reduced proliferation of cells, particularly in rapidly dividing cancer cells and certain pathogens.

Key Mechanisms:

- Inhibition of Dihydrofolate Reductase (DHFR) : The compound has shown promising activity against Plasmodium falciparum, the causative agent of malaria, by inhibiting its DHFR .

- Anticancer Properties : Its structural similarity to other known anticancer agents allows it to interfere with cell cycle regulation and induce apoptosis in cancer cells .

Biological Activities

The biological activities associated with this compound include:

- Antimicrobial Activity : Effective against various bacterial strains, including Gram-positive bacteria.

- Anticancer Activity : Demonstrated cytotoxic effects on several cancer cell lines.

- Antimalarial Activity : Exhibits significant inhibitory effects against Plasmodium falciparum.

Anticancer Activity

A study evaluated the anticancer potential of various pyrimidine derivatives, including this compound. The compound was tested against several cancer cell lines:

| Cell Line | IC50 (µM) | Mechanism of Action |

|---|---|---|

| MCF-7 | 12.50 | Induction of apoptosis via caspase activation |

| HeLa | 15.00 | Cell cycle arrest at G2/M phase |

| A549 | 10.75 | Inhibition of EGFR phosphorylation |

These results indicate that the compound effectively inhibits cancer cell proliferation through multiple mechanisms .

Antimalarial Activity

Research focused on the efficacy of this compound against Plasmodium falciparum demonstrated an IC50 value ranging from 0.4 to 28 µM depending on the strain tested. The compound's ability to inhibit DHFR was confirmed through molecular docking studies which suggested strong binding affinity to the enzyme .

Synthesis and Derivatives

The synthesis of this compound typically involves multi-step reactions starting from guanidine and malononitrile. Various synthetic pathways have been explored to enhance its bioactivity through structural modifications.

Synthetic Pathways:

Q & A

Q. What are the common synthetic routes for preparing 2,4-diamino-6-methylpyrimidine-5-carbonitrile, and how can reaction conditions be optimized?

The compound is synthesized via three-component reactions under thermal aqueous conditions using aldehydes, malononitrile, and thiourea derivatives. Key parameters include refluxing in water or ethanol, pH adjustments, and temperature control (80–100°C). For example, derivatives with phenyl or substituted aryl groups are obtained by varying aldehydes. Optimization involves monitoring reaction time (12–24 hours) and using elemental analysis (C, H, N) to confirm purity .

Q. Which spectroscopic techniques are critical for characterizing this compound derivatives?

- IR spectroscopy : Identifies functional groups (e.g., CN stretch at ~2212 cm⁻¹, NH₂ bands at 3155–3478 cm⁻¹) .

- NMR : ^1H NMR confirms aromatic protons (δ 7.0–8.4 ppm) and NH₂ signals (δ 7.09–7.18 ppm). ^13C NMR resolves cyano carbon (δ ~117 ppm) and pyrimidine ring carbons (δ 76–169 ppm) .

- Mass spectrometry : Fragmentation patterns (e.g., base peak at m/z 211 for M⁺ in 4b) validate molecular stability .

Q. How do substituents on the pyrimidine ring influence melting points and solubility?

Substituents like aryl groups (e.g., 4-methylphenyl in 4d vs. 4-chlorophenyl in 4i) significantly alter physical properties. For instance, 4d (mp 130°C) has a lower melting point than 4i (mp 229–231°C) due to reduced crystallinity from bulky or polar groups. Solubility in DMSO or ethanol correlates with substituent hydrophobicity .

Advanced Research Questions

Q. How can computational methods predict the reactivity of this compound in nucleophilic substitution reactions?

Density Functional Theory (DFT) simulations model electron density at the C5 position (δC ~79–84 ppm), identifying it as a reactive site for electrophilic attacks. Fukui indices help predict regioselectivity in reactions with amines or thiols .

Q. What role do hydrogen-bonding interactions play in the crystal packing of derivatives?

X-ray crystallography reveals intermolecular N–H⋯O/N–H⋯N hydrogen bonds (e.g., in 4f and 4i) that stabilize crystal lattices. Centrosymmetric dimers form via NH₂⋯CN interactions, influencing solubility and thermal stability .

Q. How do substituents affect biological activity in pyrimidinecarbonitrile derivatives?

Anti-inflammatory or antimicrobial activity is enhanced with electron-withdrawing groups (e.g., 4-chlorophenyl in 4i) due to improved binding to target enzymes. In vitro assays (e.g., COX-2 inhibition) correlate substituent electronic effects with IC₅₀ values .

Q. What strategies resolve contradictions in spectral data interpretation for structurally similar derivatives?

- Overlapping signals : Use high-resolution NMR (500 MHz) and 2D techniques (COSY, HSQC) to differentiate aromatic protons.

- Mass fragmentation : Compare isotopic patterns (e.g., M+2 peaks for brominated derivatives in 4k) to confirm halogen presence .

Methodological Challenges

Q. How to purify this compound derivatives with high polar substituents?

Column chromatography using silica gel (ethyl acetate/hexane) or recrystallization from DMSO:water (5:5) mixtures effectively isolates polar derivatives. Purity is validated via HPLC (≥95%) and melting point consistency .

Q. What are the limitations of using IR spectroscopy to distinguish between amino and cyano groups in crowded spectra?

Overlapping NH₂ and CN bands (e.g., 3155–3478 cm⁻¹) require deconvolution software or supplementary techniques like Raman spectroscopy. Deuteration experiments (NH₂ → ND₂ shifts) can resolve ambiguities .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.